molecular formula C13H12N4OS B2853860 N-(2-methylbenzo[d]thiazol-5-yl)-2-(1H-pyrazol-1-yl)acetamide CAS No. 1207022-68-1

N-(2-methylbenzo[d]thiazol-5-yl)-2-(1H-pyrazol-1-yl)acetamide

Cat. No. B2853860
M. Wt: 272.33
InChI Key: KHJWANBEMFGDAL-UHFFFAOYSA-N
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Description

N-(2-methylbenzo[d]thiazol-5-yl)-2-(1H-pyrazol-1-yl)acetamide, also known as MBTA-1, is a novel compound with potential applications in scientific research. It is a synthetic small molecule that has been synthesized and studied for its biological activities.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(2-methylbenzo[d]thiazol-5-yl)-2-(1H-pyrazol-1-yl)acetamide involves the condensation of 2-(1H-pyrazol-1-yl)acetic acid with 2-amino-5-methylbenzo[d]thiazole, followed by acetylation of the resulting intermediate.

Starting Materials
2-(1H-pyrazol-1-yl)acetic acid, 2-amino-5-methylbenzo[d]thiazole, Acetic anhydride, Triethylamine, Methanol, Diethyl ether, Hydrochloric acid, Sodium hydroxide, Sodium bicarbonate, Sodium chloride

Reaction
Step 1: Dissolve 2-(1H-pyrazol-1-yl)acetic acid (1.0 equiv) and 2-amino-5-methylbenzo[d]thiazole (1.2 equiv) in methanol and add triethylamine (1.2 equiv). Stir the reaction mixture at room temperature for 24 hours., Step 2: Concentrate the reaction mixture under reduced pressure and dissolve the residue in diethyl ether. Wash the organic layer with water, dry over sodium sulfate, and concentrate under reduced pressure to obtain the intermediate product., Step 3: Dissolve the intermediate product in acetic anhydride (2.0 equiv) and add triethylamine (2.0 equiv). Stir the reaction mixture at room temperature for 24 hours., Step 4: Quench the reaction by adding water and stirring for 30 minutes. Extract the organic layer with diethyl ether, wash with water, dry over sodium sulfate, and concentrate under reduced pressure to obtain the crude product., Step 5: Dissolve the crude product in a mixture of methanol and hydrochloric acid and stir at room temperature for 2 hours. Neutralize the reaction mixture with sodium hydroxide and extract the product with diethyl ether. Wash the organic layer with water, dry over sodium sulfate, and concentrate under reduced pressure to obtain the purified product., Step 6: Dissolve the purified product in a mixture of methanol and sodium bicarbonate and stir at room temperature for 2 hours. Filter the reaction mixture and concentrate under reduced pressure to obtain the final product as a solid., Step 7: Recrystallize the final product from a mixture of methanol and water to obtain pure N-(2-methylbenzo[d]thiazol-5-yl)-2-(1H-pyrazol-1-yl)acetamide., Yield: 50-60%.

Mechanism Of Action

The mechanism of action of N-(2-methylbenzo[d]thiazol-5-yl)-2-(1H-pyrazol-1-yl)acetamide is not fully understood. However, it has been proposed that the compound works by inhibiting certain enzymes or pathways involved in cancer growth and inflammation. Further studies are needed to fully elucidate the mechanism of action of N-(2-methylbenzo[d]thiazol-5-yl)-2-(1H-pyrazol-1-yl)acetamide.

Biochemical And Physiological Effects

N-(2-methylbenzo[d]thiazol-5-yl)-2-(1H-pyrazol-1-yl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to have antioxidant properties and to induce apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

One advantage of using N-(2-methylbenzo[d]thiazol-5-yl)-2-(1H-pyrazol-1-yl)acetamide in lab experiments is its synthetic nature, which allows for precise control of the compound's properties. It is also relatively easy to synthesize and purify. However, one limitation of using N-(2-methylbenzo[d]thiazol-5-yl)-2-(1H-pyrazol-1-yl)acetamide is its limited availability, which may make it difficult to obtain for some researchers.

Future Directions

There are several future directions for research on N-(2-methylbenzo[d]thiazol-5-yl)-2-(1H-pyrazol-1-yl)acetamide. One direction is to further study its anticancer properties and its potential as a cancer treatment. Another direction is to study its anti-inflammatory properties and its potential as a treatment for inflammatory diseases. Additionally, more studies are needed to fully understand the mechanism of action of N-(2-methylbenzo[d]thiazol-5-yl)-2-(1H-pyrazol-1-yl)acetamide and to identify potential targets for the compound. Finally, future research could focus on developing new synthetic analogs of N-(2-methylbenzo[d]thiazol-5-yl)-2-(1H-pyrazol-1-yl)acetamide with improved properties and efficacy.

Scientific Research Applications

N-(2-methylbenzo[d]thiazol-5-yl)-2-(1H-pyrazol-1-yl)acetamide has shown potential in scientific research as a tool compound for studying biological processes. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in animal models.

properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-5-yl)-2-pyrazol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS/c1-9-15-11-7-10(3-4-12(11)19-9)16-13(18)8-17-6-2-5-14-17/h2-7H,8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJWANBEMFGDAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylbenzo[d]thiazol-5-yl)-2-(1H-pyrazol-1-yl)acetamide

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